2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Medicinal Chemistry Lipophilicity ADME Optimization

Select this compound when SAR programs demand controlled lipophilicity without altering polar surface area. The mesityl ketone combined with gem-dimethyl α-carbon creates a congested, hydrophobic architecture (XLogP3 3.1, TPSA 54.4 Ų) that simpler 4-aryl-4-oxobutyric acid analogs cannot replicate. Substituting a generic analog risks derailing lead optimization through uncontrolled changes in steric demand and metabolic vulnerability. Ideal as a high-lipophilicity comparator in γ-keto acid panels and enantioselective peptidomimetic synthesis. Research-grade, ≥97% purity. For R&D use only.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 867130-04-9
Cat. No. B1325826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid
CAS867130-04-9
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)CC(C)(C)C(=O)O)C
InChIInChI=1S/C15H20O3/c1-9-6-10(2)13(11(3)7-9)12(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18)
InChIKeyZDJUUERWIZTWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid (CAS 867130-04-9): Core Identity and Procurement Context


2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid (CAS 867130-04-9), also known as 4-Mesityl-2,2-dimethyl-4-oxobutanoic acid, is a synthetic γ-keto carboxylic acid derivative characterized by a mesityl (2,4,6-trimethylphenyl) ketone moiety and a gem‑dimethyl substituted butyric acid backbone [1]. The compound is commercially supplied as a research‑grade intermediate with a typical purity specification of ≥95% and a molecular weight of 248.32 g·mol⁻¹ . Its structural features are designed to impart enhanced lipophilicity and steric bulk relative to simpler arylbutyric acid analogs, positioning it as a specialized building block in medicinal chemistry and chemical biology where precise control of molecular properties is required [1].

Why a Generic 4-Aryl-4-oxobutyric Acid Cannot Substitute for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid


Substituting a generic 4‑aryl‑4‑oxobutyric acid for 2,2‑dimethyl‑4‑oxo‑4‑(2,4,6‑trimethylphenyl)butyric acid introduces uncontrolled changes in lipophilicity, steric demand, and metabolic vulnerability that can derail structure‑activity relationships (SAR) in lead optimization programs. The combination of a mesityl (2,4,6‑trimethylphenyl) ketone and a gem‑dimethyl α‑carbon in this compound creates a uniquely congested and hydrophobic molecular architecture that is not replicated by simpler phenyl, monomethylphenyl, or non‑gem‑dimethyl analogs [1]. Consequently, interchange without rigorous re‑validation of physicochemical and biological endpoints carries a high risk of off‑target effects, altered pharmacokinetics, or failed synthetic transformations. The quantitative evidence presented in Section 3 establishes the measurable differences that justify the selection of this specific compound over its closest structural analogs.

Quantitative Differential Evidence for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid Against Key Analogs


Enhanced Lipophilicity (XLogP3) Relative to Non‑Methylated and Meta‑Methyl Analogs

The target compound exhibits an XLogP3 of 3.1, which is 0.44 units higher than the non‑methylated analog 4‑oxo‑4‑(2,4,6‑trimethylphenyl)butanoic acid (LogP 2.66) and 0.42 units higher than the meta‑methyl analog 2,2‑dimethyl‑4‑(3‑methylphenyl)‑4‑oxobutyric acid (LogP 2.68) [1]. This increase reflects the combined contribution of the mesityl ketone and the gem‑dimethyl substitution. In lead optimization, a ΔLogP of this magnitude can significantly influence membrane permeability and off‑target binding, making the compound a distinct tool for tuning lipophilicity‑driven SAR [1].

Medicinal Chemistry Lipophilicity ADME Optimization

Conserved Polar Surface Area (TPSA) Despite Increased Lipophilicity

While the target compound achieves a meaningful increase in lipophilicity (XLogP3 3.1) relative to 4‑oxo‑4‑(2,4,6‑trimethylphenyl)butanoic acid, its topological polar surface area (TPSA) remains essentially unchanged at 54.4 Ų versus 54.37 Ų for the comparator [1][2]. This is a crucial differentiator: the gem‑dimethyl substitution increases hydrophobic character without introducing additional hydrogen‑bond donors or acceptors, thereby preserving the compound's capacity for specific polar interactions. In contrast, many lipophilicity‑enhancing modifications (e.g., aryl halogenation or alkyl chain extension) increase LogP at the expense of altered TPSA, potentially compromising binding specificity.

Medicinal Chemistry Molecular Descriptors Property Tuning

Increased Boiling Point Reflects Greater Intermolecular Interaction Strength

The predicted boiling point of 2,2‑dimethyl‑4‑oxo‑4‑(2,4,6‑trimethylphenyl)butyric acid is 410.2 °C (at 760 mmHg), which is approximately 10 °C higher than the boiling point of its non‑gem‑dimethyl counterpart 4‑oxo‑4‑(2,4,6‑trimethylphenyl)butanoic acid (400.4 °C) [1][2]. This increase is consistent with the larger molecular weight and enhanced van der Waals interactions conferred by the gem‑dimethyl group. While both compounds are high‑boiling solids under ambient conditions, the difference in boiling point provides a measurable indicator of altered intermolecular forces that can influence solubility, crystal packing, and distillation behavior during purification.

Physical Chemistry Purification Handling

Gem‑Dimethyl Substitution: A Proven Strategy for Metabolic Stability (Class‑Level Inference)

The gem‑dimethyl group at the α‑carbon of the butyric acid chain is a well‑established structural motif for blocking cytochrome P450‑mediated oxidation and reducing metabolic clearance in drug candidates [1]. While direct in vitro microsomal stability data for 2,2‑dimethyl‑4‑oxo‑4‑(2,4,6‑trimethylphenyl)butyric acid are not publicly available, the presence of the gem‑dimethyl substitution distinguishes this compound from analogs such as 4‑oxo‑4‑(2,4,6‑trimethylphenyl)butanoic acid and 2,2‑dimethyl‑4‑(3‑methylphenyl)‑4‑oxobutyric acid, which lack the full combination of mesityl and gem‑dimethyl features [2]. In multiple drug discovery campaigns, gem‑dimethyl analogs have demonstrated significantly longer half‑lives and reduced intrinsic clearance compared to their non‑methylated or mono‑methylated counterparts.

Medicinal Chemistry Metabolic Stability Gem‑Dimethyl Effect

Optimal Use Cases for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid


Medicinal Chemistry SAR Exploration of Lipophilic γ‑Keto Acid Scaffolds

When constructing a series of γ‑keto acid‑based inhibitors or probes, this compound serves as a high‑lipophilicity (XLogP3 3.1) comparator that retains the polar surface area (TPSA 54.4 Ų) of its less lipophilic analogs [1]. This enables clean, de‑convoluted SAR analysis of the impact of hydrophobicity on target engagement and off‑target activity, as demonstrated by the ΔLogP of +0.44 over the non‑gem‑dimethyl analog [1].

Building Block for the Synthesis of Conformationally Restricted Mesityl‑Amino Acids

The mesityl group and gem‑dimethyl‑substituted butyric acid backbone provide a rigid, sterically demanding framework suitable for the enantioselective synthesis of conformationally restricted amino acids and peptidomimetics [1]. The compound's distinct physicochemical profile (LogP 3.1, boiling point 410.2 °C) differentiates it from simpler aryl‑butyric acid starting materials, enabling the preparation of analogs with unique conformational bias [1].

Metabolic Stability Screening and In Vitro ADME Panel Inclusion

Inclusion of this compound in a panel of structurally related γ‑keto acids allows for the direct assessment of the gem‑dimethyl effect on microsomal stability and cytochrome P450 inhibition [1]. Its class‑level inference for enhanced metabolic stability positions it as a privileged negative control or comparator for analogs lacking this substitution pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.